molecular formula C18H15F3N6S B10932600 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B10932600
M. Wt: 404.4 g/mol
InChI Key: OYLGNRJCEFSSKH-UHFFFAOYSA-N
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Description

2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the thiophene derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound with minimal waste and high reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a tool for studying reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15F3N6S

Molecular Weight

404.4 g/mol

IUPAC Name

2-[[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C18H15F3N6S/c1-9-12(8-23-27(9)2)13-6-15(18(19,20)21)25-17(24-13)26-16-11(7-22)10-4-3-5-14(10)28-16/h6,8H,3-5H2,1-2H3,(H,24,25,26)

InChI Key

OYLGNRJCEFSSKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC(=N2)NC3=C(C4=C(S3)CCC4)C#N)C(F)(F)F

Origin of Product

United States

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